Methyl 4-isopropylbenzoate
Overview
Description
Preparation Methods
Methyl 4-isopropylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 4-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-isopropylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-isopropylbenzyl alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
The major products formed from these reactions include 4-isopropylbenzoic acid, 4-isopropylbenzyl alcohol, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Methyl 4-isopropylbenzoate has a wide range of applications in scientific research:
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-isopropylbenzoate involves its interaction with specific molecular targets and pathways. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-isopropylbenzoic acid and methanol. The ester group in the compound is susceptible to nucleophilic attack, which is a key step in many of its reactions .
Comparison with Similar Compounds
Methyl 4-isopropylbenzoate can be compared with other similar compounds such as:
Methyl 4-tert-butylbenzoate: This compound has a tert-butyl group instead of an isopropyl group, leading to differences in steric hindrance and reactivity.
4-Isopropylbenzoic acid: The acid form of this compound, which lacks the ester group and exhibits different chemical properties and reactivity.
Ethyl 4-isopropylbenzoate: Similar to this compound but with an ethyl ester group, affecting its physical properties and reactivity.
This compound is unique due to its specific ester group and isopropyl substitution, which influence its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 4-propan-2-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVTJSCIHXKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281066 | |
Record name | Methyl cumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20185-55-1 | |
Record name | Methyl 4-isopropylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020185551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cumate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl cumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-isopropylbenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU4R42BT2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 4-isopropylbenzoate in the synthesis of triazolo-thiadiazole compounds?
A1: this compound serves as the starting material in a multi-step synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. [] The synthesis begins by converting this compound into its corresponding hydrazide. [] This hydrazide then undergoes a series of reactions, including cyclization and coupling with various aromatic acids, ultimately yielding the desired triazolo-thiadiazole derivatives. []
Q2: What are the potential applications of the synthesized triazolo-thiadiazole compounds derived from this compound?
A2: The research suggests that some of the synthesized triazolo-thiadiazole compounds, specifically compounds 5a, 5c, 5h, and 5i, demonstrate promising in vitro antibacterial and antifungal activity. [] This finding indicates their potential for development into novel antimicrobial agents. Further research, including in vivo studies and clinical trials, would be necessary to explore their efficacy and safety profiles for therapeutic use.
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